6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-14-4-2-3-12(9-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-5-7-19-8-6-13/h2-11H,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAXCLSQKYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions. One common approach includes the condensation of 3-methoxybenzaldehyde with thiourea to form the thiazole ring, followed by cyclization with 4-pyridinecarboxylic acid. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anticancer agents. The compound has been tested against various human cancer cell lines, showing promising results.
Case Study: Cytotoxic Activity
A study synthesized several derivatives of imidazo[2,1-b]thiazole scaffolds and evaluated their cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that compounds with similar structures to 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide exhibited significant inhibition of cell proliferation, with IC50 values in the low micromolar range .
Antimicrobial Applications
The compound also displays notable antimicrobial properties, making it a candidate for further research in infectious diseases.
Antibacterial Activity
A study assessed the antibacterial efficacy of various imidazo[2,1-b]thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the presence of the methoxy group significantly enhanced antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Properties
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study: In Vivo Studies
In animal models of inflammation, treatment with 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of this compound.
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases lipophilicity and potency |
| Pyridine ring variations | Alters selectivity towards bacterial strains |
| Thiazole ring modifications | Enhances anticancer activity |
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structure-Activity Relationship (SAR) Insights
Substituent Position on the Phenyl Ring :
- Meta vs. Para Substitution : The target compound’s 3-methoxyphenyl group (meta) contrasts with para-substituted analogs (e.g., 4-chloro in 5l , 4-methylsulfonyl in COX-2 inhibitors). Para-substituted derivatives often exhibit enhanced enzyme inhibition (e.g., COX-2), while meta-substituted groups may alter steric interactions with targets like kinases .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) groups improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., 4-chloro in 5l ) in hydrophobic pockets .
Carboxamide Side Chain Modifications :
- Pyridin-4-yl (target) vs. Pyridin-3-yl (): The pyridine ring’s nitrogen position affects hydrogen bonding. Pyridin-4-yl may offer better π-π stacking in kinase active sites.
- Complex Side Chains (e.g., piperazinyl in 5l ): Bulky groups enhance cytotoxicity but may reduce bioavailability. The target compound’s simpler pyridin-4-yl group could improve pharmacokinetics .
Imidazo[2,1-b]thiazole Core Modifications :
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties of Selected Compounds
*Predicted using fragment-based methods.
Biological Activity
6-(3-Methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, identified by its CAS number 1021218-30-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 350.4 g/mol. Its structure features an imidazo[2,1-b]thiazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021218-30-3 |
| Molecular Formula | C18H14N4O2S |
| Molecular Weight | 350.4 g/mol |
Recent studies have demonstrated that compounds within the imidazo[2,1-b]thiazole class exhibit potent inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The mechanism primarily involves the inhibition of FLT3 signaling pathways that are crucial for the proliferation and survival of leukemia cells.
- FLT3 Inhibition : The compound has shown to inhibit FLT3-dependent pathways effectively, leading to decreased phosphorylation of FLT3 and its downstream signaling molecules, which is critical for tumor growth in AML.
- Pro-apoptotic Effects : Studies indicate that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Efficacy Against Cancer Cell Lines
The biological activity of 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4-11 (FLT3-dependent AML) | 0.002 | FLT3 inhibition |
| K562 (BCR-ABL positive CML) | 0.045 | Multi-target effects |
| HeLa (Cervical Cancer) | >10 | Minimal activity |
The compound exhibited particularly strong activity against MV4-11 cells with an IC50 value of 0.002 μM, indicating its potential as a therapeutic agent for FLT3-dependent leukemias.
Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[2,1-b]thiazole derivatives has revealed that modifications to the phenyl and pyridine moieties significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances potency against FLT3.
- Pyridine Variations : Altering the pyridine substituents can modulate selectivity between FLT3 and other kinases.
Case Studies
Several studies have utilized this compound as a lead in drug development:
- Study on AML Cell Lines : A comprehensive study assessed the efficacy of various imidazo[2,1-b]thiazole derivatives against AML cell lines. The lead compound demonstrated significant anti-proliferative effects and induced apoptosis through caspase activation.
- Combination Therapy Research : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents in resistant leukemia models, showing enhanced cytotoxicity compared to monotherapy.
Q & A
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) and validate cell lines/pathogen strains. For instance, discrepancies in antifungal activity of thiazole derivatives were resolved by controlling inoculum size and growth media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
